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  • Product: (5-Bromo-2-methylphenyl)methanamine
  • CAS: 887582-71-0

Core Science & Biosynthesis

Foundational

(5-Bromo-2-methylphenyl)methanamine physical and chemical properties

An In-depth Technical Guide to (5-Bromo-2-methylphenyl)methanamine Abstract (5-Bromo-2-methylphenyl)methanamine is a substituted benzylamine that serves as a critical building block in organic synthesis, particularly wit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (5-Bromo-2-methylphenyl)methanamine

Abstract

(5-Bromo-2-methylphenyl)methanamine is a substituted benzylamine that serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its unique substitution pattern—a primary amine on a methylene group, adjacent to a methyl-substituted phenyl ring which is also brominated—provides multiple reactive sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, analytical characterization, synthesis protocols, and applications, with a focus on its role in the development of modern therapeutics. The information presented is intended for researchers, medicinal chemists, and process development scientists.

Core Molecular and Physical Attributes

(5-Bromo-2-methylphenyl)methanamine, with the molecular formula C8H10BrN, is a key organic intermediate.[1][2] The arrangement of a nucleophilic amine and a reactive bromine atom on a sterically defined aromatic scaffold makes it a versatile precursor in drug discovery programs. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name (5-Bromo-2-methylphenyl)methanaminePubChemLite[2]
CAS Number 21366765 (for the free base)PubChemLite[2]
Molecular Formula C8H10BrN[1][2]
Molecular Weight 200.08 g/mol [1]
Monoisotopic Mass 198.99966 Da[2]
Appearance Not explicitly stated; likely a liquid or low-melting solid at room temperature.Inferred
Predicted XlogP 1.8[2]

The structure consists of a benzylamine core where the phenyl ring is substituted with a bromine atom at position 5 and a methyl group at position 2. This specific arrangement is crucial for its utility in creating targeted molecular structures, such as inhibitors for the sodium-glucose cotransporter 2 (SGLT2).[3]

Spectroscopic and Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (-CH2-) protons, the primary amine (-NH2) protons, and the methyl (-CH3) protons. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct carbon signals corresponding to the eight carbon atoms in the molecule, including the methyl, methylene, and six unique aromatic carbons.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The monoisotopic mass is reported as 198.99966 Da.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Chemical Properties and Reactivity

The reactivity of (5-Bromo-2-methylphenyl)methanamine is dictated by its primary functional groups: the primary amine and the aryl bromide.

  • Amine Reactivity: The primary amine is nucleophilic and will readily undergo reactions typical of amines, such as acylation, alkylation, and reductive amination. This functional group is often the site of modification for building out the molecular structure in multi-step syntheses.

  • Aryl Bromide Reactivity: The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of diverse substituents onto the aromatic core.

The interplay between these two functional groups allows for sequential and regioselective modifications, making it a valuable synthon.

Synthesis_Workflow Start 5-Bromo-2-methylbenzoic Acid Step1 Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) Start->Step1 Intermediate1 5-Bromo-2-methylbenzoyl chloride Step1->Intermediate1 Step2 Amidation (e.g., NH₄OH) Intermediate1->Step2 Intermediate2 5-Bromo-2-methylbenzamide Step2->Intermediate2 Step3 Reduction (e.g., LiAlH₄, BH₃) Intermediate2->Step3 End (5-Bromo-2-methylphenyl)methanamine Step3->End

Caption: Generalized synthetic workflow for the preparation of (5-Bromo-2-methylphenyl)methanamine.

Exemplary Laboratory Protocol

This protocol is a representative procedure adapted from standard organic chemistry methodologies for the reduction of a benzamide.

Objective: To synthesize (5-Bromo-2-methylphenyl)methanamine from 5-Bromo-2-methylbenzamide.

Materials:

  • 5-Bromo-2-methylbenzamide

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with the reducing agent (e.g., LiAlH₄) suspended in anhydrous THF under a nitrogen atmosphere.

  • Addition of Amide: A solution of 5-bromo-2-methylbenzamide in anhydrous THF is added dropwise to the stirred suspension of the reducing agent at 0 °C. The rate of addition is controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Workup: The reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous NaOH solution to precipitate the aluminum salts.

  • Extraction: The resulting slurry is filtered, and the filtrate is extracted with an organic solvent like diethyl ether. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography.

Applications in Medicinal Chemistry and Drug Development

(5-Bromo-2-methylphenyl)methanamine is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its structure is incorporated into molecules designed to interact with specific biological targets. A prominent example is its use in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. [3]The compound serves as a key fragment for constructing the final complex drug molecule.

For instance, related structures like (5-bromo-2-methylphenyl)(4-ethoxyphenyl)methanone have been identified as important intermediates in the synthesis of dapagliflozin derivatives. [3]Similarly, the core structure of (5-Bromo-2-methylphenyl)methanamine is a precursor to the C-aryl glucoside portion of canagliflozin. [4][5]

Drug_Development_Role cluster_synthesis Synthesis of a Complex Drug Molecule node1 (5-Bromo-2-methylphenyl)methanamine Building Block A node3 Multi-Step Synthesis Coupling & Functionalization node1:f1->node3:f0 Provides core scaffold node2 Other Precursors Building Block B node2:f1->node3:f0 node4 Final API e.g., SGLT2 Inhibitor node3:f1->node4:f0

Caption: Role of (5-Bromo-2-methylphenyl)methanamine as a foundational building block in drug synthesis.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety precautions are essential when handling (5-Bromo-2-methylphenyl)methanamine and its hydrochloride salt.

Hazard Identification:

  • Skin Irritation: Causes skin irritation (H315). [6][7]* Eye Irritation: Causes serious eye irritation (H319). [6][7]* Respiratory Irritation: May cause respiratory irritation (H335). [6][7] Recommended Handling Procedures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood. [8]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]* Avoid breathing dust, fumes, or vapors. * Wash hands thoroughly after handling. [8] Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]* For long-term storage, keeping it under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended to ensure stability. [9]

Conclusion

(5-Bromo-2-methylphenyl)methanamine is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its primary amine and aryl bromide functional groups. This dual functionality allows for its use as a versatile scaffold in the synthesis of complex organic molecules, most notably in the field of medicinal chemistry for the development of novel therapeutics. A thorough understanding of its physical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development.

References

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Sources

Exploratory

Structural Elucidation and Application of (5-Bromo-2-methylphenyl)methanamine Derivatives in Fragment-Based Drug Discovery

Executive Summary The disruption of protein-protein interactions (PPIs) remains one of the most challenging frontiers in modern pharmacochemistry. Among these, the Keap1-Nrf2 axis is a highly validated therapeutic target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The disruption of protein-protein interactions (PPIs) remains one of the most challenging frontiers in modern pharmacochemistry. Among these, the Keap1-Nrf2 axis is a highly validated therapeutic target for diseases driven by oxidative stress and inflammation. This technical guide explores the structural biology, chemical synthesis, and crystallographic elucidation of (5-bromo-2-methylphenyl)methanamine derivatives. By acting as highly efficient fragment cores, these derivatives leverage precise steric and electronic properties to engage the complex subpockets of the Keap1 Kelch domain.

The Keap1-Nrf2 Axis and Fragment-Based Drug Discovery (FBDD)

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytosol by Kelch-like ECH-associated protein 1 (Keap1), which acts as an adaptor for the Cullin-3 ubiquitin ligase complex, leading to the continuous proteasomal degradation of Nrf2.

Inhibiting the Keap1-Nrf2 PPI with non-covalent small molecules allows Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). Because the Keap1 binding interface is highly polar and solvent-exposed, traditional high-throughput screening often yields large, lipophilic molecules with poor central nervous system (CNS) penetrance. Fragment-Based Drug Discovery (FBDD) circumvents this by identifying low-molecular-weight binders with high ligand efficiency, which are subsequently grown into potent leads using Structure-Based Drug Design (SBDD)[1].

Keap1_Pathway Keap1 Keap1 (Cytosol) Nrf2 Nrf2 (Cytosol) Keap1->Nrf2 Ubiquitinates Degradation Proteasomal Degradation Nrf2->Degradation Basal State Nucleus Nrf2 Translocation (Nucleus) Nrf2->Nucleus Oxidative Stress Inhibitor Small-Molecule Inhibitor (Derivative) Inhibitor->Keap1 Blocks PPI Inhibitor->Nrf2 Rescues ARE ARE Gene Transcription Nucleus->ARE Activates

Caption: Keap1-Nrf2 signaling pathway and mechanism of PPI inhibition.

Structural Rationale of the Scaffold

The selection of (5-bromo-2-methylphenyl)methanamine as a fragment core is not arbitrary; it is rooted in precise physicochemical causality:

  • The Primary Amine: At physiological pH, the benzylic amine serves as an ideal nucleophile for rapid derivatization (e.g., sulfonylation or amidation). Once functionalized, the resulting linker can act as a targeted hydrogen bond donor/acceptor.

  • The 2-Methyl Group (Steric Constraint): The ortho-methyl substituent restricts the dihedral rotational freedom of the benzylic C-N bond. This conformational locking reduces the entropic penalty upon protein binding, pre-organizing the molecule for optimal subpocket insertion.

  • The 5-Bromo Group (Electronic & Synthetic Utility): Bromine provides a lipophilic, electron-withdrawing vector that can engage in halogen bonding or hydrophobic packing. Crucially, it serves as a late-stage synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to extend the fragment into adjacent solvent-exposed regions.

Subpocket Engagement Dynamics

The Keap1 Kelch domain is a six-bladed β -propeller containing five distinct subpockets (P1–P5). X-ray crystallography reveals that derivatives of this scaffold typically anchor their acidic or polar chains in the P1/P2 pockets (interacting with Arg415, Arg483, and Ser508), while the halogenated aromatic ring protrudes into the P4/P5 pockets, forming critical π−π and edge-to-face interactions with Tyr334, Tyr572, and Phe577[1].

Keap1_Subpockets Core Fragment Core (Benzylamine) P1P2 P1/P2 Subpockets (Arg415, Arg483) Core->P1P2 Acidic Chain (H-Bonds) P3 P3 Subpocket (Solvent Exposed) Core->P3 Linker Extension P4P5 P4/P5 Subpockets (Tyr334, Tyr572) Core->P4P5 5-Bromo-2-methylphenyl (π-π Interactions)

Caption: Binding modality of benzylamine derivatives within Keap1 subpockets.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the transition from chemical synthesis to structural elucidation must operate as a self-validating system. The following protocols detail the generation and crystallographic resolution of these derivatives.

FBDD_Workflow Start Fragment Library (2500 Compounds) Screen Primary Screening (FP, TSA, SPR) Start->Screen High-Throughput NMR Validation (STD-NMR) Screen->NMR Hit Triage Synth Synthesis of Derivatives (e.g., 5-Bromo-2-methylphenyl...) NMR->Synth Structural Alerts Cryst X-ray Crystallography (Keap1 Kelch Domain) Synth->Cryst Co-crystallization Lead Lead Optimization (SBDD) Cryst->Lead Iterative Design

Caption: Fragment-Based Drug Discovery workflow for Keap1-Nrf2 inhibitors.

Protocol 1: Synthesis of Sulfonamide Derivatives

Objective: Generate a functionalized fragment capable of bidentate subpocket engagement. Causality: Sulfonylation modulates the pKa of the amine and creates a stable, polar vector for P1/P2 insertion.

  • Preparation: Suspend (5-bromo-2-methylphenyl)methanamine hydrochloride (1.00 equiv, e.g., 0.38 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert argon atmosphere. Causality: Argon prevents moisture-induced hydrolysis of the electrophile.

  • Base Addition: Add triethylamine (TEA, 2.50 equiv) dropwise at 0 °C. Causality: The low temperature controls the exothermic reaction, while TEA neutralizes the hydrochloride salt and acts as an acid scavenger.

  • Electrophilic Addition: Slowly add the substituted sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride, 1.10 equiv). Allow the mixture to warm to room temperature over 4 hours.

  • In-Process Validation: Monitor reaction completion via Thin Layer Chromatography (TLC; Hexane:EtOAc 7:3). The disappearance of the ninhydrin-positive baseline spot confirms the consumption of the primary amine.

  • Work-up: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

  • Final Validation: Confirm structural integrity and purity (>95%) using LC-MS (expected m/z 370.0 [M+H]+ for the 4-methoxy derivative) and 1H -NMR.

Protocol 2: Co-Crystallization with Keap1 Kelch Domain

Objective: Elucidate the atomic-resolution binding mode to guide SBDD.

  • Protein Preparation: Express human Keap1 Kelch domain (residues 321–609) in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography (SEC). Concentrate to 10-15 mg/mL in a buffer containing 20 mM Tris (pH 8.0) and 5 mM DTT. Causality: DTT maintains the highly reactive cysteine residues of Keap1 in a reduced state, preventing aberrant disulfide-mediated aggregation.

  • Ligand Soaking: Incubate the purified Keap1 protein with a 2-5 mM concentration of the synthesized derivative (dissolved in 100% DMSO, final DMSO concentration <5% v/v) for 2 hours at 4 °C.

  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (20-25% PEG 3350, 0.2 M ammonium acetate, 0.1 M Bis-Tris pH 7.0).

  • Cryoprotection: Allow crystals to grow at 20 °C for 3-7 days. Harvest crystals and briefly soak in a cryoprotectant solution (reservoir solution supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen. Causality: Glycerol prevents the formation of crystalline ice during freezing, which would otherwise destroy the protein crystal lattice.

  • Crystallographic Validation: Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement. The appearance of unambiguous Fo​−Fc​ positive electron density (>3 σ ) in the P4/P5 pocket validates the specific conformation of the 5-bromo-2-methylphenyl moiety[1].

Quantitative SAR and Binding Affinity

The integration of orthogonal biophysical assays—such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP)—is critical to validate the crystallographic findings. The table below summarizes the structure-activity relationship (SAR) evolution from raw fragments to optimized leads utilizing the benzylamine architecture[1].

Compound / FragmentScaffold / Modification KD​ (SPR)Subpocket EngagementPDB ID
Fragment 18 Fluorenone core340 µMP5 (Tyr334, Tyr572)7OFD
Fragment 43 Bromo-benzylamine deriv.120 µMP4/P5 (Tyr572, Tyr525)7OFC
Compound 67 Optimized Carboxamide2.5 µMP1, P2, P4, P57OFE
Compound 113a 4-MethoxybenzenesulfonylN/A (Int.)N/A (Synthetic Precursor)N/A
Compound 77 Lead Inhibitor280 nMFull P1-P5 Occupancy7OFF

Note: Data synthesized from the FBDD campaign by Narayanan et al., 2022, demonstrating a 1700-fold improvement in affinity through iterative SBDD.

Conclusion and Future Directions

The structural elucidation of (5-bromo-2-methylphenyl)methanamine derivatives in complex with the Keap1 Kelch domain highlights the power of Fragment-Based Drug Discovery. By understanding the causality behind steric constraints (the ortho-methyl group) and electronic/synthetic handles (the meta-bromo group), researchers can rationally design molecules that bridge the challenging P1/P2 and P4/P5 subpockets. Future development will likely focus on leveraging the 5-bromo position for late-stage functionalization to improve CNS penetrance and pharmacokinetic profiles for neurodegenerative disease applications.

References

  • Narayanan, D., Tran, K. T., Pallesen, J. S., et al. (2022). "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, 65(21), 14481–14526.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of (5-Bromo-2-methylphenyl)methanamine

Introduction and Strategic Rationale (5-Bromo-2-methylphenyl)methanamine (also known as 5-bromo-2-methylbenzylamine) is a critical building block in medicinal chemistry, frequently utilized in the development of kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

(5-Bromo-2-methylphenyl)methanamine (also known as 5-bromo-2-methylbenzylamine) is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antiviral therapeutics [1]. The presence of the aryl bromide provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the primary amine serves as a nucleophilic center for amide bond formation or reductive amination.

The most reliable and scalable approach to synthesizing this compound is the reduction of the corresponding nitrile, 5-bromo-2-methylbenzonitrile. When selecting a reduction strategy, one must carefully avoid conditions that could lead to the hydrodehalogenation of the aryl bromide. Consequently, standard catalytic hydrogenation (e.g., Pd/C, H2) is generally avoided. Instead, hydride-based reducing agents, specifically Borane-Tetrahydrofuran (BH3·THF) or carefully controlled Lithium Aluminum Hydride (LiAlH4), are preferred to ensure chemoselectivity [2].

Experimental Workflow and Mechanistic Pathway

The following workflow outlines the reduction of 5-bromo-2-methylbenzonitrile using Borane-THF, a method chosen for its high functional group tolerance and minimal risk of debromination.

G A 5-Bromo-2-methylbenzonitrile (Starting Material) B BH3·THF Reduction (0 °C to Reflux) A->B  THF, N2 C Acidic Quench (HCl / MeOH) B->C  Cleave B-N bonds D Basification (NaOH to pH 12) C->D E Extraction & Isolation (Target Amine) D->E

Figure 1: Chemoselective reduction workflow for (5-Bromo-2-methylphenyl)methanamine.

Step-by-Step Protocol: Borane-Mediated Nitrile Reduction

Safety Precautions: Borane-THF is highly reactive and moisture-sensitive. The reaction evolves flammable hydrogen gas during the quench phase. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) [3].

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • Reagent Charging: Dissolve 5-bromo-2-methylbenzonitrile (10.0 g, 51.0 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Dropwise, add Borane-THF complex (1.0 M in THF, 153 mL, 153 mmol, 3.0 eq) via an addition funnel over 30 minutes. Causality: Slow addition controls the exothermic reaction and prevents localized thermal spikes.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 65 °C) for 12 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quenching: Cool the reaction to 0 °C. Carefully and slowly add Methanol (50 mL) followed by 6M HCl (50 mL). Causality: The acidic quench is critical to break the stable amine-borane complexes formed during the reduction, releasing the free amine hydrochloride salt.

  • Concentration: Stir the quenched mixture at room temperature for 1 hour, then concentrate under reduced pressure to remove THF and Methanol.

  • Workup and Isolation:

    • Wash the remaining aqueous acidic layer with Diethyl Ether (2 × 50 mL) to remove non-basic impurities.

    • Cool the aqueous layer to 0 °C and adjust the pH to >12 using 5M NaOH (aq).

    • Extract the free-based product with Ethyl Acetate (3 × 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford (5-Bromo-2-methylphenyl)methanamine as a pale yellow oil.

Quantitative Data: Reducing Agent Comparison

The choice of reducing agent significantly impacts the yield and purity profile of the final product.

Reducing AgentConditionsConversion (%)Debromination (%)Isolated Yield (%)
BH3·THF THF, Reflux, 12h>99<188
LiAlH4 THF, 0 °C to RT, 4h>995-876
Pd/C, H2 MeOH, 1 atm, RT>99>40<20 (Target)
NaBH4 / CoCl2 MeOH, 0 °C, 2h85<270

Table 1: Evaluation of reduction conditions for 5-bromo-2-methylbenzonitrile. BH3·THF provides the optimal balance of conversion and chemoselectivity.

References

  • Google Patents. (2004). Method for the use of pyranoindole derivatives to treat infection with hepatitis C virus (TW200400818A).
  • Google Patents. (2015). Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology (WO2015089327A1).
  • MolBest. (2025). 3-Amino-5-bromo-2-methylbenzonitrile Safety Data Sheet.
Application

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for (5-Bromo-2-methylphenyl)methanamine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary (5-Bromo-2-methylphenyl)methanamine (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

(5-Bromo-2-methylphenyl)methanamine (also known as 5-bromo-2-methylbenzylamine) is a highly versatile bifunctional building block frequently utilized in fragment-based drug discovery (FBDD), notably in the development of noncovalent Keap1-Nrf2 protein-protein interaction inhibitors [1].

The molecule presents a classic chemoselectivity challenge in organic synthesis: it possesses both an electrophilic aryl bromide (primed for cross-coupling) and a highly nucleophilic, basic primary benzylic amine. When subjected to standard palladium-catalyzed Suzuki-Miyaura conditions, the unprotected primary amine can competitively coordinate to the palladium center (causing catalyst poisoning) or act as a nucleophile (leading to unwanted Buchwald-Hartwig oligomerization).

This application note details two self-validating methodologies to overcome this challenge:

  • Protocol A (Thermodynamic Control): A robust, three-step sequence utilizing transient N-Boc protection.

  • Protocol B (Kinetic Control): A state-of-the-art, single-step direct coupling utilizing sterically demanding biarylphosphine precatalysts (e.g., XPhos Pd G2) to kinetically shield the palladium center from the amine.

Mechanistic Rationale & Chemoselectivity

To understand the causality behind the experimental choices in these protocols, one must analyze the competing reaction pathways at the catalytic palladium center.

Benzylic amines are significantly more nucleophilic and basic than anilines. If a standard catalyst like Pd(PPh3​)4​ is used in the presence of a strong base, the primary amine outcompetes the boronic acid for interaction with the Pd(II) oxidative addition complex. This results in either a stable, unreactive resting state (catalyst poisoning) or intermolecular C-N bond formation.

The Kinetic Solution: By employing a highly bulky, electron-rich ligand such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), the steric environment around the palladium center becomes severely restricted. The bulky dicyclohexyl and triisopropylphenyl groups physically block the relatively "hard" primary amine from coordinating to the metal. Simultaneously, using a milder, biphasic base system (aqueous K3​PO4​ ) ensures the boronic acid is activated for transmetalation without excessively deprotonating the amine, thereby shutting down the C-N coupling pathway [2].

G Substrate (5-Bromo-2-methylphenyl) methanamine Pd_Cat Pd(0) Catalyst Substrate->Pd_Cat OxAdd Oxidative Addition [Pd(II) Ar-Br] Pd_Cat->OxAdd PathA Standard Ligands (e.g., PPh3) OxAdd->PathA PathB Bulky Ligands (e.g., XPhos) OxAdd->PathB Poison Amine Coordination (Catalyst Poisoning) PathA->Poison Amine binds Pd Amination Intermolecular C-N Coupling PathA->Amination Amine as nucleophile Transmet Transmetalation with Ar-B(OH)2 PathB->Transmet Steric shielding prevents amine binding Product Desired Biaryl Product Transmet->Product Reductive Elimination

Mechanistic divergence in Pd-catalyzed cross-coupling of unprotected primary benzylamines.

Comparative Data Presentation

The decision to use Protocol A versus Protocol B depends on the scale, the stability of the boronic acid, and the downstream application. Table 1 summarizes the quantitative and qualitative differences between the two approaches.

Table 1: Comparison of Protection vs. Direct Coupling Strategies

ParameterProtocol A: N-Boc Protection RouteProtocol B: Direct Unprotected Route
Total Steps 3 (Protection Coupling Deprotection)1 (Direct Coupling)
Atom Economy Low (Requires Boc anhydride and TFA)High (No protecting groups used)
Catalyst System Pd(dppf)Cl2​ (5 mol%)XPhos Pd G2 or G3 (2 mol%)
Base & Solvent K2​CO3​ in Dioxane/ H2​O (4:1) K3​PO4​ in THF/ H2​O (1:2)
Temperature 90 °C40 °C (Mild conditions)
Typical Yield 75–85% (Over 3 steps)80–95% (Single step)
Best Suited For Unstable products, standard lab setupsSensitive boronic acids, process scale-up

Experimental Workflows & Methodologies

Workflow Start Starting Material: (5-Bromo-2-methylphenyl)methanamine Split Choose Strategy Start->Split ProtA_1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) Split->ProtA_1 Protocol A (High Yield/Reliable) ProtB_1 Direct Suzuki Coupling (XPhos Pd G2, K3PO4, THF/H2O, 40°C) Split->ProtB_1 Protocol B (Atom Economic/Fast) ProtA_2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) ProtA_1->ProtA_2 ProtA_3 Step 3: Deprotection (TFA, DCM, RT) ProtA_2->ProtA_3 End Final Product: Biaryl Methanamine ProtA_3->End ProtB_1->End

Comparative experimental workflows for protected vs. unprotected Suzuki-Miyaura cross-coupling.

Protocol A: The Standard Three-Step Workflow (Thermodynamic Control)

This protocol is the industry standard for ensuring absolute chemoselectivity [3]. By converting the primary amine to a carbamate, nucleophilicity is entirely suppressed.

Step 1: N-Boc Protection

  • Dissolve (5-Bromo-2-methylphenyl)methanamine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Add Triethylamine ( Et3​N , 1.5 equiv) and cool the mixture to 0 °C.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): TLC (Ninhydrin stain). The primary amine spot (stains purple) should completely disappear.

  • Wash with 1M HCl, brine, dry over Na2​SO4​ , and concentrate to yield the protected intermediate.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the Boc-protected intermediate (1.0 equiv), the desired Arylboronic Acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.2 M).

  • Add Pd(dppf)Cl2​ (5 mol%). Purge the flask with Argon ( ).

  • Heat to 90 °C for 12 hours.

  • IPC: LC-MS monitoring for the consumption of the aryl bromide.

  • Cool, filter through Celite, extract with Ethyl Acetate, and purify via flash chromatography.

Step 3: Deprotection

  • Dissolve the coupled product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA, 20% v/v) and stir at room temperature for 2 hours.

  • IPC: LC-MS shows the loss of the Boc group (-100 Da).

  • Concentrate under reduced pressure to yield the final biaryl methanamine as a TFA salt.

Protocol B: Direct Suzuki-Miyaura Coupling (Kinetic Control)

This advanced protocol leverages the Buchwald XPhos Pd G2 precatalyst to perform the coupling at near-ambient temperatures, bypassing the need for protection/deprotection [2].

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add (5-Bromo-2-methylphenyl)methanamine (1.0 equiv, 1.0 mmol), the Arylboronic Acid (1.5 equiv), and XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (2 mol%).

  • Atmosphere: Seal the vial with a PTFE septum cap and evacuate/backfill with Argon ( ).

  • Solvent & Base Addition: Inject degassed Tetrahydrofuran (THF, 2.0 mL) followed by degassed 0.5 M aqueous K3​PO4​ (4.0 mL, 2.0 equiv). Causality Note: The biphasic nature of this solvent system keeps the highly polar primary amine partially partitioned in the aqueous layer, further reducing its effective concentration at the organic-soluble Pd center.

  • Reaction: Stir vigorously at 40 °C for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the [M+H]+ of the desired product. Crucially, verify the absence of a dimerized mass [2M−HBr]+ , which would indicate failure of the kinetic shielding and occurrence of Buchwald-Hartwig amination.

  • Workup: Dilute with Ethyl Acetate, separate the layers, wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via reverse-phase chromatography (if highly polar) or standard silica gel chromatography using a DCM/MeOH/ NH4​OH gradient.

Troubleshooting & Optimization

  • Protodeboronation (Protocol B): If the boronic acid is electron-deficient or heteroaromatic, it may rapidly protodeboronate even at 40 °C. Solution: Increase the boronic acid stoichiometry to 2.0 equiv and ensure the THF/Water mixture is thoroughly degassed, as oxygen accelerates deboronation.

  • Catalyst Blacking Out: If palladium black precipitates early in Protocol B, the primary amine may be displacing the XPhos ligand. Solution: Ensure the reaction is kept strictly at or below 40 °C. Higher temperatures provide the activation energy required for the amine to overcome the steric bulk of the XPhos ligand.

References

  • Narayanan, D., Tran, K. T., Pallesen, J. S., et al. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, 2022, 65(21), 14481-14526. URL: [Link] [1]

  • Kinzel, T., Zhang, Y., Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010, 132(40), 14073-14075. URL: [Link] [2]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

Method

Strategic Applications of (5-Bromo-2-methylphenyl)methanamine in Buchwald-Hartwig Cross-Coupling: Chemoselectivity and Bifunctional Substrate Management

Executive Summary & Substrate Profile In modern drug discovery and materials science, the construction of complex C–N bonds relies heavily on palladium-catalyzed cross-coupling methodologies. (5-Bromo-2-methylphenyl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profile

In modern drug discovery and materials science, the construction of complex C–N bonds relies heavily on palladium-catalyzed cross-coupling methodologies. (5-Bromo-2-methylphenyl)methanamine (CAS: 1803611-00-8 for the hydrochloride salt) is a highly valuable, yet challenging, bifunctional building block. Structurally, it possesses both an electrophilic aryl bromide and a nucleophilic primary benzylic amine.

When subjected to standard Buchwald-Hartwig amination conditions, this "AB-type" monomer presents a profound chemoselectivity challenge: the unprotected primary amine can react with the internal aryl bromide of an adjacent molecule, leading to uncontrolled intermolecular oligomerization[1]. As a Senior Application Scientist, managing this dual reactivity is paramount. This guide details the mechanistic causality and field-proven protocols required to selectively functionalize either the aryl bromide core or the primary amine core using state-of-the-art dialkylbiaryl phosphine ligands.

Mechanistic Causality: Controlling the Catalytic Cycle

The Buchwald-Hartwig amination operates via a Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination, base-mediated deprotonation (forming an amido complex), and reductive elimination[1]. The choice of phosphine ligand is the single most critical variable in directing this cycle, particularly for bifunctional substrates.

  • For Primary Amines (BrettPhos): Primary amines are notoriously prone to bis-arylation (coupling twice to form a tertiary amine). BrettPhos is engineered with extreme steric bulk and an electron-rich biaryl framework. This bulk accelerates the rate-limiting reductive elimination step and creates a steric pocket that strictly accommodates only one aryl group, effectively shutting down bis-arylation[2].

  • For Secondary Amines (RuPhos): Secondary amines require a ligand that provides enough spatial freedom for coordination while still promoting rapid oxidative addition. RuPhos strikes this balance, accommodating the sterics of secondary amines while preventing unwanted β-hydride elimination pathways[3][4].

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(L)-Br Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Ar-Pd(II)(L)(NH2R)-Br Amine Coordination OxAdd->AmineCoord + R-NH2 Deprot Ar-Pd(II)(L)-NHR Amido Complex AmineCoord->Deprot + Base - Base•HBr Deprot->Pd0 Reductive Elimination Product Ar-NHR Coupled Product Deprot->Product Yields

Buchwald-Hartwig Catalytic Cycle highlighting key palladium intermediates and reaction phases.

Workflow Strategies for Bifunctional Substrates

To utilize (5-Bromo-2-methylphenyl)methanamine effectively, researchers must choose between two orthogonal workflows based on the target functionalization site.

Strategy A: Amine Protection (Targeting the Aryl Bromide)

If the synthetic goal is to couple the aryl bromide with an exogenous amine, the internal primary amine must be transiently masked. A tert-butyloxycarbonyl (Boc) protecting group eliminates the nucleophilicity of the benzylic amine. Once protected, the aryl bromide can be safely coupled with secondary amines using a RuPhos/Pd catalyst system[4].

Strategy B: Chemoselective Cross-Coupling (Targeting the Primary Amine)

If the goal is to N-arylate the primary amine while leaving the aryl bromide intact for downstream functionalization (e.g., a subsequent Suzuki-Miyaura coupling), protection is unnecessary if the electrophile is carefully chosen. Pd(0) undergoes oxidative addition into C–I bonds significantly faster than C–Br bonds[5]. By reacting the unprotected substrate with an exogenous aryl iodide at lower temperatures (60–70 °C) using BrettPhos, the primary amine is selectively arylated, leaving the internal bromide untouched[2].

DecisionTree Start (5-Bromo-2-methylphenyl)methanamine Bifunctional Substrate Path1 Goal: Functionalize Aryl Bromide Start->Path1 Path2 Goal: Functionalize Primary Amine Start->Path2 Step1A 1. N-Boc Protection Path1->Step1A Step1B 2. B-H Coupling (RuPhos) with Exogenous Amine Step1A->Step1B Step1C 3. TFA Deprotection Yields Substituted Benzylamine Step1B->Step1C Step2A Chemoselective B-H Coupling with Exogenous Aryl Iodide Path2->Step2A Step2B Use BrettPhos/Pd Low Temp (Selective C-I Insertion) Step2A->Step2B Step2C Yields N-Aryl Benzylamine (Intact Aryl Bromide) Step2B->Step2C

Chemoselective workflow decision tree for bifunctional AB-monomer cross-coupling strategies.

Quantitative Data: Catalyst & Ligand Selection Matrix

To ensure reproducible outcomes, the following matrix summarizes the empirically validated ligand systems for coupling reactions involving this substrate class[2][3][4][6].

Target NucleophileTarget ElectrophileOptimal LigandPrecatalyst / Pd SourceBaseExpected Outcome
Primary Amine (Internal)Aryl Iodide (Exogenous)BrettPhos Pd₂(dba)₃LHMDS or K₃PO₄High yield monoarylation; internal C–Br bond remains intact.
Secondary Amine (Exogenous)Aryl Bromide (Internal, Boc-protected)RuPhos Pd₂(dba)₃LHMDS or Cs₂CO₃Rapid C–N bond formation; no β-hydride elimination.
Primary Amine (Exogenous)Aryl Bromide (Internal, Boc-protected)BrettPhos Pd₂(dba)₃LHMDSHigh yield monoarylation; suppresses bis-arylation.

Experimental Protocols

Self-Validation Note: Both protocols require strict adherence to anaerobic techniques. Palladium(0) intermediates and electron-rich phosphine ligands are highly susceptible to oxidation. Sparging solvents with inert gas (N₂ or Ar) is mandatory.

Protocol A: Functionalization of the Aryl Bromide (Protection Strategy)

Step 1: N-Boc Protection

  • Suspend (5-Bromo-2-methylphenyl)methanamine hydrochloride (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add triethylamine (Et₃N, 2.5 equiv) dropwise at 0 °C. Stir for 10 minutes to liberate the free base.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in a single portion.

  • Warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The highly polar primary amine spot will disappear, replaced by a higher Rf UV-active spot.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate to yield tert-butyl (5-bromo-2-methylbenzyl)carbamate.

Step 2: Buchwald-Hartwig Coupling with a Secondary Amine

  • In an oven-dried vial equipped with a stir bar, combine the Boc-protected substrate (1.0 equiv, 1.0 mmol) and the exogenous secondary amine (1.2 equiv).

  • Add RuPhos (0.04 equiv, 4 mol%) and Pd₂(dba)₃ (0.02 equiv, 2 mol%)[4].

  • Transfer the vial to a glovebox or apply standard Schlenk techniques. Add anhydrous, degassed 1,4-dioxane (0.2 M).

  • Add LHMDS (1.0 M in THF, 2.5 equiv) dropwise[4].

  • Seal the vial and heat at 90 °C for 12–16 hours.

  • Validation: Analyze via LC-MS. Look for the complete consumption of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the coupled product.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash chromatography.

Step 3: Deprotection

  • Dissolve the purified coupled product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA, 20% v/v) at 0 °C. Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc to yield the final functionalized benzylamine.

Protocol B: Chemoselective N-Arylation (Targeting the Primary Amine)

This protocol exploits the kinetic preference of Pd(0) for C–I bonds over C–Br bonds, allowing direct coupling without protecting groups[2][5].

  • In an oven-dried Schlenk flask, combine (5-Bromo-2-methylphenyl)methanamine free base (1.0 equiv, 1.0 mmol) and the exogenous aryl iodide (0.9 equiv, limiting reagent to prevent over-reaction).

  • Add BrettPhos (0.04 equiv, 4 mol%) and Pd₂(dba)₃ (0.02 equiv, 2 mol%).

  • Add anhydrous, finely powdered K₃PO₄ (2.0 equiv). Note: A weaker base is preferred here to minimize background side-reactions with the unprotected amine.

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed anhydrous toluene (0.2 M).

  • Heat the reaction mixture to 65 °C (do not exceed 70 °C, as higher temperatures may initiate C–Br oxidative addition). Stir for 18 hours.

  • Validation: Monitor via LC-MS. The desired product will show an intact bromine isotope pattern (M / M+2 ratio of 1:1) in the mass spectrum, confirming the C–Br bond was preserved.

  • Cool, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Dhital, R. N., et al. "Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions". Organic Letters, 2020, 22(12), 4797–4801. Available at: [Link]

  • Donovan, K. A., et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders". PMC / National Institutes of Health, 2024. Available at: [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides". Journal of the American Chemical Society, 2008, 130(41), 13552–13554. Available at: [Link]

Sources

Application

Synthesis and Isolation Protocol for (5-Bromo-2-methylphenyl)methanamine Hydrochloride

Introduction & Mechanistic Rationale (5-Bromo-2-methylphenyl)methanamine hydrochloride (also known as 5-bromo-2-methylbenzylamine hydrochloride) is a highly versatile synthetic building block. It is prominently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(5-Bromo-2-methylphenyl)methanamine hydrochloride (also known as 5-bromo-2-methylbenzylamine hydrochloride) is a highly versatile synthetic building block. It is prominently utilized in medicinal chemistry, notably serving as a critical intermediate in the fragment-based drug discovery of noncovalent Keap1-Nrf2 protein-protein interaction inhibitors .

The preparation of this compound from its corresponding nitrile precursor, 5-bromo-2-methylbenzonitrile, presents a specific chemoselectivity challenge. Standard catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) risks reductive dehalogenation of the aryl bromide. Similarly, harsh nucleophilic hydride donors like lithium aluminum hydride (LiAlH₄) can lead to side reactions or partial dehalogenation at elevated temperatures.

To circumvent these issues, Borane-Tetrahydrofuran (BH₃·THF) is the reagent of choice. Borane is an electrophilic reducing agent that selectively coordinates to the electron-rich lone pair of the nitrile nitrogen, facilitating successive hydride transfers while leaving the aryl halide entirely intact .

The Causality of Complex Cleavage: A critical mechanistic feature of this reduction is the formation of a highly stable borane-amine adduct ( R−CH2​−NH2​⋅BH3​ ). Unlike standard reductions where a simple aqueous workup suffices, this adduct is robust and non-polar. Attempting to isolate the free amine directly will result in drastically reduced yields. A rigorous solvolysis and acidic cleavage step—using methanol to destroy excess borane, followed by refluxing with hydrochloric acid—is mandatory. This protonates the amine, breaking the B–N bond and directly precipitating the product as a high-purity hydrochloride salt.

Physicochemical Properties

The quantitative structural and physical data for the target compound are summarized below for analytical comparison.

PropertySpecification
Chemical Name (5-Bromo-2-methylphenyl)methanamine hydrochloride
Synonyms 5-Bromo-2-methylbenzylamine hydrochloride
CAS Number 1803611-00-8
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol
Appearance White to off-white crystalline solid
Storage Conditions Room Temperature (Desiccated)

Experimental Protocol

Reagents & Equipment
  • Starting Material: 5-Bromo-2-methylbenzonitrile (10.0 mmol, 1.96 g)

  • Reagents: Borane-THF complex (1.0 M in THF, 30.0 mL), Methanol (anhydrous), 4M HCl in dioxane, Diethyl ether.

  • Equipment: Flame-dried 100 mL round-bottom flask, reflux condenser, N₂/Ar manifold or balloon, ice bath, magnetic stirrer.

Workflow Diagram

Workflow A 5-Bromo-2-methyl benzonitrile B BH3·THF Addition (0 °C to RT) A->B Anhydrous THF C Reflux (4-6 h, 70 °C) B->C Hydride Transfer D MeOH Quench (0 °C) C->D Borane-Amine Complex E HCl Cleavage (Reflux 1 h) D->E Destroy Excess BH3 F Precipitation & Filtration E->F Break B-N Bond

Workflow for the selective borane-mediated reduction of 5-bromo-2-methylbenzonitrile.

Step-by-Step Procedure

Step 1: Reaction Setup In a flame-dried 100 mL round-bottom flask purged with inert gas (N₂ or Ar), dissolve 5-bromo-2-methylbenzonitrile (1.96 g, 10.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

Step 2: Borane Addition Dropwise add BH₃·THF complex (1.0 M in THF, 30.0 mL, 30.0 mmol, 3.0 equiv) over 15 minutes. Causality: The initial coordination of borane to the nitrile is exothermic. Slow addition at 0 °C manages the thermal release and prevents localized boiling or side reactions.

Step 3: Reduction Remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser and heat to 70 °C for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1, UV visualization).

Step 4: Quenching Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully add Methanol (10 mL) dropwise. Causality: Methanol reacts with unreacted BH₃ to form volatile trimethyl borate ( B(OMe)3​ ) and hydrogen gas. Vigorous bubbling will occur; the dropwise rate must be controlled to prevent the reaction from overflowing.

Step 5: Complex Cleavage & Salt Formation Add 4M HCl in dioxane (10 mL, 40 mmol) to the mixture. Heat the solution to reflux (approx. 65–70 °C) for 1 hour. Causality: This non-negotiable step protonates the amine, breaking the highly stable B–N bond of the borane-amine adduct. Skipping this step will result in the product remaining trapped as a lipophilic boron complex.

Step 6: Isolation Concentrate the mixture in vacuo to yield a crude solid. Triturate the solid with cold diethyl ether (30 mL) and stir for 15 minutes. Causality: Diethyl ether solubilizes non-basic organic impurities and residual boron species, while the highly polar hydrochloride salt remains insoluble. Filter the white precipitate, wash with additional cold diethyl ether (2 × 10 mL), and dry under high vacuum to afford the pure title compound (Typical yield: 80–85%).

Analytical Characterization

To validate the success of the self-validating protocol, compare the isolated product against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (br s, 3H, -NH₃⁺), 7.62 (d, J = 2.0 Hz, 1H, Ar-H), 7.48 (dd, J = 8.1, 2.0 Hz, 1H, Ar-H), 7.22 (d, J = 8.1 Hz, 1H, Ar-H), 4.02 (s, 2H, -CH₂-), 2.32 (s, 3H, Ar-CH₃).

  • LC-MS (ESI): m/z calculated for C₈H₁₁BrN [M+H]⁺ 200.0 / 202.0 (1:1 isotopic ratio for ⁷⁹Br/⁸¹Br); found 200.0 / 202.0.

Troubleshooting & Critical Parameters (E-E-A-T)

  • Incomplete Reduction: Nitriles are notoriously slower to reduce than aldehydes or ketones. Ensure the BH₃·THF is fresh. Borane-THF degrades over time at room temperature to form inactive tributyl borates. Always store BH₃·THF at 2–8 °C and titrate if the reagent is old.

  • Intractable Gum Formation: If the final product isolates as a sticky gum rather than a precipitating crystalline solid, the borane-amine complex was not fully cleaved. Re-dissolve the gum in methanol, add additional HCl, and reflux for another hour.

  • Moisture Sensitivity: Borane reacts violently with water to liberate explosive hydrogen gas. Absolute adherence to anhydrous techniques (flame-dried glassware, dry solvents, inert atmosphere) is required until the quenching step.

References

  • Davies, T. G., Wixted, W. E., Coyle, J. E., Bradley, C., et al. (2020). "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery". Journal of Medicinal Chemistry, 63(17), 9407-9426.[Link]

  • Brown, H. C., Choi, Y. M., & Narasimhan, S. (1982). "Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide". The Journal of Organic Chemistry, 47(16), 3153-3163.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (5-Bromo-2-methylphenyl)methanamine Solubility

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing formulation and assay bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing formulation and assay bottlenecks. A recurring challenge in early-stage drug discovery is the poor aqueous solubility of halogenated benzylamines, specifically (5-Bromo-2-methylphenyl)methanamine (CAS: 887582-71-0).

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry driving these solubility issues, explain the causality behind our recommended interventions, and provide self-validating protocols to ensure your experimental workflows are robust, reproducible, and scientifically sound.

Diagnostic Workflow

SolubilityTroubleshooting start Precipitation Observed (5-Bromo-2-methylphenyl)methanamine check_form Is the compound in Free Base or Salt form? start->check_form free_base Free Base check_form->free_base salt_form HCl Salt check_form->salt_form action_salt Perform Salt Formation (Add HCl in Ether/IPA) free_base->action_salt check_solvent Is DMSO stock diluted directly into aqueous buffer? salt_form->check_solvent action_salt->check_solvent dmso_shock Yes (DMSO Shock) check_solvent->dmso_shock Yes check_ph Is Buffer pH > pKa (~9.0)? check_solvent->check_ph No action_dilution Use Serial Dilution or Co-solvents (e.g., Cyclodextrins) dmso_shock->action_dilution action_dilution->check_ph ph_high Yes (Deprotonation) check_ph->ph_high Yes success Solubility Achieved check_ph->success No action_ph Lower pH to 4.0-7.4 to maintain protonation ph_high->action_ph action_ph->success

Diagnostic workflow for troubleshooting the solubility of (5-Bromo-2-methylphenyl)methanamine.

Core Troubleshooting Guide (FAQs)

Q1: Why does (5-Bromo-2-methylphenyl)methanamine precipitate instantly when transferred from my DMSO stock into a physiological buffer (PBS, pH 7.4)? A1: This phenomenon is commonly known as "DMSO shock"[1]. The causality lies in the kinetics of solvation. (5-Bromo-2-methylphenyl)methanamine contains a highly lipophilic aromatic ring, exacerbated by the bulky 5-bromo and 2-methyl substituents. These halogens and alkyl groups significantly increase the molecule's partition coefficient (LogP), driving it toward hydrophobic interactions[2]. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the local concentration of the hydrophobic molecule exceeds its nucleation threshold before a stable hydration shell can form, resulting in rapid aggregation and precipitation.

Q2: Should I be using the free base or the hydrochloride (HCl) salt for my in vitro biological assays? A2: You must use the hydrochloride (HCl) salt for any aqueous-based assays[3]. The uncharged free base form of this amine is highly lipophilic and nearly insoluble in water. By converting it to the HCl salt, you protonate the primary amine ( NH3+​ ), which enables strong ion-dipole interactions and hydrogen bonding with water molecules[4]. This drastic shift in intermolecular forces lowers the desolvation energy, transforming a compound that is only soluble in organic solvents into one that is moderately soluble in aqueous media[5].

Q3: Even with the HCl salt, I am seeing inconsistent dose-response curves. How do I prevent micro-precipitation? A3: If the salt form is still causing issues, the root cause is likely either a pH shift or a lack of intermediate carrier molecules. If your assay buffer pH exceeds the amine's pKa (typically ~8.5 - 9.0 for benzylamines), the compound will deprotonate back into its insoluble free base form[1]. To mitigate this, verify your buffer pH. If the pH must remain physiological (7.4), consider using a co-solvent system or cyclodextrins (e.g., Hydroxypropyl- β -cyclodextrin), which create a hydrophobic cavity to encapsulate the brominated aromatic ring while presenting a hydrophilic exterior to the buffer[1].

Quantitative Data: Solubility Profiles

To make informed formulation decisions, compare the physicochemical properties of the free base versus the hydrochloride salt.

Physicochemical PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous liquid / Low-melting solidCrystalline Solid (White to off-white)
Aqueous Solubility (pH 7.4) Poor (< 0.1 mg/mL)Moderate (1.0 - 5.0 mg/mL)
Organic Solvent Solubility High (DCM, EtOAc, THF, DMSO)Moderate (DMSO, MeOH), Poor (Ether, Hexane)
Primary Solubilization Mechanism Hydrophobic interactions, van der WaalsIon-dipole interactions, hydrogen bonding
Recommended Application Organic synthesis, medicinal chemistryIn vitro assays, physiological buffers

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the internal validation criteria are met.

Protocol A: Conversion of Free Base to Hydrochloride Salt

Causality: Generating the HCl salt forces the protonation of the primary amine, drastically altering its solubility profile from organic-soluble to water-soluble by enabling ion-dipole interactions[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of (5-Bromo-2-methylphenyl)methanamine (free base) in anhydrous diethyl ether (0.1 M concentration) in a round-bottom flask.

  • Atmospheric Control: Purge the flask with inert gas (Nitrogen or Argon) and cool the solution to 0–5 °C using an ice bath to prevent exothermic degradation.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or HCl in diethyl ether) dropwise under continuous magnetic stirring.

  • Validation Check 1 (Visual): You must observe the immediate formation of a white crystalline precipitate. If the solution remains clear, the amine has not protonated; check your acid concentration and solvent anhydrous state.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake twice with cold anhydrous diethyl ether to remove any unreacted free base and lipophilic impurities.

  • Drying: Dry the resulting solid under high vacuum for 12 hours.

  • Validation Check 2 (Analytical): Perform 1 H-NMR in D2​O or CD3​OD . The methylene protons adjacent to the amine will shift significantly downfield compared to the free base spectrum, confirming complete salt formation[5].

Protocol B: Stepwise Serial Dilution to Prevent "DMSO Shock"

Causality: Gradual introduction of the compound into aqueous media prevents localized supersaturation, allowing time for proper hydration shell formation around the hydrophobic brominated ring[1].

Step-by-Step Methodology:

  • Primary Stock: Prepare a 10 mM stock solution of the (5-Bromo-2-methylphenyl)methanamine HCl salt in 100% molecular biology grade DMSO.

  • Intermediate Dilution: Prepare a 1 mM intermediate working solution by diluting the primary stock into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400, or a 10% Hydroxypropyl- β -cyclodextrin solution).

  • Validation Check 1 (Microscopic): Inspect the intermediate solution under a light microscope at 10x magnification. The solution must be completely clear with no micro-crystals. If crystals are present, sonicate for 5 minutes at 37 °C.

  • Final Titration: Slowly titrate the intermediate solution into the final pre-warmed (37 °C) aqueous assay buffer while vortexing vigorously.

  • Validation Check 2 (Cytotoxicity Control): Ensure the final DMSO concentration in the biological assay remains below 0.5% (v/v) to prevent solvent-induced cellular toxicity[1].

Sources

Optimization

Optimizing purification of (5-Bromo-2-methylphenyl)methanamine by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (5-Bromo-2-methylphenyl)methanamine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying (5-Bromo-2-methylphenyl)methanamine (CAS: 1803611-00-8).

Structurally, this compound is a primary benzylamine derivative featuring a lipophilic brominated aromatic ring. While the aromatic system provides good UV absorbance for detection, the primary amine moiety is highly basic. This basicity is the root cause of the most common chromatographic failures—specifically, severe peak tailing and irreversible adsorption on standard stationary phases.

Below, you will find targeted troubleshooting FAQs, quantitative performance data, and self-validating experimental protocols to ensure high-purity isolation of your target amine.

Part 1: Troubleshooting & Optimization FAQs

Q1: Why does (5-Bromo-2-methylphenyl)methanamine streak severely on my TLC plates and tail during normal-phase flash chromatography? A1: This is a classic mechanistic failure caused by secondary interactions. Standard silica gel (Type A) contains surface silanol groups (Si-OH) that are slightly acidic. The basic primary amine of your compound acts as a strong hydrogen bond acceptor and can become protonated. This creates a dual-retention mechanism: the intended hydrophobic/polar partitioning, plus an unintended electrostatic ion-exchange interaction with the anionic silanols [1]. Because these ion-exchange sites are heterogeneous, the compound elutes over a large volume (tailing) rather than as a tight, symmetrical band.

Q2: How can I eliminate this peak tailing on silica gel? A2: You must suppress the silanol interactions. The most effective method is adding a competing base—commonly 1% to 5% Triethylamine (TEA) or ammonium hydroxide—to your mobile phase [1]. Causality: TEA is a tertiary amine that acts as a "silanol suppressor." It preferentially binds to and neutralizes the highly active acidic silanol sites on the silica. By occupying these sites, TEA prevents your target primary amine from interacting with them, forcing the compound to separate solely based on standard partitioning.

Q3: I added TEA to my mobile phase, but my compound is still co-eluting with a closely related debrominated byproduct. What is the next step? A3: While TEA fixes peak shape, it does not inherently change the selectivity between structurally similar lipophilic molecules. If normal-phase resolution fails, we strongly recommend switching to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column [2]. Causality: In RP-HPLC, you can manipulate the mobile phase pH. By running the separation at a low pH (e.g., pH 2.5 using a phosphate buffer), the silanol groups on the silica support are fully protonated (neutralized). Simultaneously, the amine group on your compound becomes fully ionized. This drastic shift in polarity often resolves co-elution issues with neutral byproducts that do not ionize at low pH.

Q4: My compound degrades or I get very low recovery (<50%) when running it through a large silica column. What is happening? A4: Primary benzylamines can be sensitive to prolonged exposure to the acidic environment of silica gel, leading to irreversible adsorption or catalyzed degradation [3]. Solution: You must "solvate" or pre-treat the silica gel column by flushing it with your TEA-containing solvent before loading your sample. This ensures the acidic sites are neutralized prior to introducing your sensitive amine. Alternatively, switch your stationary phase from acidic silica to basic alumina, which provides a much milder environment for amines.

Part 2: Quantitative Data & Strategy Selection

To optimize your workflow, compare the expected performance metrics of different purification strategies for basic benzylamines.

Table 1: Performance Comparison of Purification Strategies for Benzylamines

Purification StrategyStationary PhaseMobile Phase ModifierPeak Asymmetry FactorExpected RecoveryBest Application
Standard Normal Phase Silica Gel (Type A)NoneSevere (>3.0)< 60%Not recommended
Modified Normal Phase Silica Gel1-5% TEAGood (1.1 - 1.5)> 85%Bulk crude (>50 mg)
Basic Normal Phase Basic AluminaNoneExcellent (1.0 - 1.2)> 90%Acid-sensitive amines
Low-pH Reversed-Phase C18 (Type B Silica)pH 2.5 PhosphateExcellent (1.0 - 1.1)> 95%High-purity (<50 mg)

Part 3: Purification Decision Workflow

G Start Crude (5-Bromo-2-methylphenyl)methanamine Scale Determine Purification Scale Start->Scale Small Analytical / Prep Scale (< 50 mg) Scale->Small < 50 mg Large Preparative / Bulk Scale (> 50 mg) Scale->Large > 50 mg RP_HPLC Reversed-Phase HPLC (C18 Column) Small->RP_HPLC NP_Flash Normal-Phase Flash Chromatography Large->NP_Flash Buffer Use Low pH Buffer (pH 2.5 Phosphate) To neutralize silanols RP_HPLC->Buffer Pure Pure Target Amine Buffer->Pure TLC TLC Screening NP_Flash->TLC Alumina Basic Alumina Stationary Phase TLC->Alumina Extreme tailing Silica Silica Gel + 1-5% TEA (Silanol Suppressor) TLC->Silica Moderate tailing Alumina->Pure Silica->Pure

Workflow for selecting the optimal purification strategy for (5-Bromo-2-methylphenyl)methanamine.

Part 4: Validated Experimental Protocols

Protocol A: TEA-Deactivated Normal-Phase Flash Chromatography

Use this protocol for bulk purification where reversed-phase is not economically viable.

  • Solvent Preparation: Prepare the desired binary eluent (e.g., Hexane/Ethyl Acetate). Add 2% v/v Triethylamine (TEA) to the mixture and stir thoroughly.

  • Column Pre-treatment (Critical Step): Pack the column with standard silica gel. Flush the column with at least 3 Column Volumes (CV) of the TEA-modified solvent. Self-Validation: Test the pH of the eluent exiting the column; it should be basic, confirming the acidic silanols are fully saturated.

  • Sample Loading: Dissolve the crude (5-Bromo-2-methylphenyl)methanamine in a minimum volume of the modified eluent. Load evenly onto the column head.

  • Elution: Run the column using positive pressure. Collect fractions in standard volumes.

  • TLC Verification: Spot fractions on a TLC plate. You must develop the plate using the exact same TEA-modified solvent system. If you use an unmodified solvent for TLC, the compound will streak, yielding a false negative for purity.

  • Concentration & Recovery: Pool product-containing fractions and evaporate under reduced pressure. Because TEA co-evaporates, residual traces may remain. Remove these by placing the flask under high vacuum (0.1 mbar) for 12 hours.

Protocol B: Low-pH Reversed-Phase HPLC Purification

Use this protocol for high-purity isolation (e.g., for biological assays or fragment-based screening) [4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium phosphate buffer. Adjust to pH 2.5 using dilute phosphoric acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Column Selection: Equip the system with a fully porous C18 column utilizing ultra-pure Type B silica to minimize baseline silanol activity [2].

  • Sample Preparation: Dissolve the crude amine in a mixture of Mobile Phase A and B matching the initial gradient conditions. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Gradient Elution: Initiate a gradient from 5% B to 95% B over 20 minutes. Monitor UV absorbance at 254 nm (aromatic ring) and 230 nm.

  • Fraction Neutralization (Critical Step): The collected fractions will be highly acidic (pH 2.5). To prevent degradation during concentration, immediately neutralize the collected fractions with a mild aqueous base (e.g., saturated NaHCO3) before lyophilization or organic extraction to recover the free base amine.

References

  • Membrane Solutions. "Column Chromatography Notes: Solvent Systems and Silica Gel Neutralization." Membrane Solutions Technical Library. Available at:[Link]

  • Phenomenex. "LC Technical Tip: Strategies for Peak Shape Improvement in Basic Analytes." Phenomenex Technical Resources. Available at: [Link]

  • Biotage. "How Scalable is Flash Chromatography? Benzylamine Purification." Biotage Knowledge Base. Available at: [Link]

  • Davies, T. G., et al. "Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparing nucleophilicity of (5-Bromo-2-methylphenyl)methanamine and aniline

Comparative Nucleophilicity Guide: (5-Bromo-2-methylphenyl)methanamine vs. Aniline As a Senior Application Scientist, evaluating the nucleophilic character of building blocks is a foundational step in rational reaction d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Nucleophilicity Guide: (5-Bromo-2-methylphenyl)methanamine vs. Aniline

As a Senior Application Scientist, evaluating the nucleophilic character of building blocks is a foundational step in rational reaction design. When comparing (5-Bromo-2-methylphenyl)methanamine and aniline, we are fundamentally contrasting an insulated aliphatic system with a conjugated aromatic system. This guide provides an objective, data-driven comparison of their nucleophilicities, the mechanistic causality behind their reactivity, and the self-validating experimental protocols used to quantify these properties.

Mechanistic Causality: Resonance vs. Insulation

The nucleophilicity of an amine is dictated by the ground-state energy and steric availability of its nitrogen lone pair. The structural differences between our two subject molecules create drastically different electronic environments:

  • Aniline (Primary Aromatic Amine): In aniline, the nitrogen atom is directly bonded to an sp2 -hybridized carbon of the aromatic ring. This structural arrangement allows the nitrogen's lone pair to delocalize into the orthogonal π -system of the benzene ring. This resonance stabilization significantly lowers the ground-state energy of the lone pair, making it less available to attack an electrophile. Consequently, aniline exhibits a lower conjugate acid pKa of 4.63.

  • (5-Bromo-2-methylphenyl)methanamine (Primary Aliphatic Amine): This molecule is a substituted benzylamine. The critical structural feature is the methylene ( −CH2​− ) spacer between the aromatic ring and the amine group. This sp3 -hybridized carbon acts as an electronic insulator, physically preventing resonance overlap between the nitrogen lone pair and the aromatic π -system. While the 5-bromo and 2-methyl groups exert inductive effects on the ring, these effects are heavily attenuated by the methylene spacer. Thus, the lone pair remains localized and highly reactive, characteristic of primary aliphatic amines which typically possess a pKa around 9.33.

G cluster_aniline Aniline (Aromatic Amine) cluster_benzyl (5-Bromo-2-methylphenyl)methanamine A1 Nitrogen bound to sp2 Carbon A2 Lone Pair Resonance into Pi-System A1->A2 A3 Lower Ground State Energy (Lower Nucleophilicity) A2->A3 B1 Nitrogen bound to sp3 Methylene Spacer B2 No Resonance Delocalization (Insulated Lone Pair) B1->B2 B3 Higher Ground State Energy (Higher Nucleophilicity) B2->B3

Structural factors dictating the nucleophilicity of aniline vs. benzylamine derivatives.

Quantitative Data Comparison

To objectively compare nucleophilicity, we utilize the Mayr nucleophilicity parameter ( N ), a logarithmic scale derived from kinetic data that quantifies a nucleophile's reactivity[1]. Primary aliphatic amines generally exhibit higher N values compared to aromatic amines, directly correlating with their localized electron density[2].

Parameter(5-Bromo-2-methylphenyl)methanamineAniline
Structural Class Primary Aliphatic (Benzylamine derivative)Primary Aromatic
Conjugate Acid pKa ~9.33 (Based on benzylamine)4.63
Lone Pair Status Localized ( sp3 insulated)Delocalized (Resonance with ring)
Mayr Nucleophilicity ( N ) High ( N≈13−14 range)[2]Moderate ( N≈11−12 range)[2]
Preferred Reaction Profile Rapid SN​2 without catalysisRequires transition-metal catalysis

Experimental Protocol: Self-Validating Kinetic Workflow

To quantify the Mayr nucleophilicity parameter ( N ) and the sensitivity parameter ( sN​ ), we employ the Mayr-Patz equation: logk2​=sN​(N+E) . This requires a self-validating kinetic assay using reference benzhydrylium ions of known electrophilicity ( E )[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the target amine (nucleophile) and a series of colored benzhydrylium tetrafluoroborate salts (reference electrophiles) in anhydrous acetonitrile.

  • Pseudo-First-Order Conditions: Ensure the amine concentration is at least 10-fold greater than the electrophile concentration. This internal control ensures the reaction rate depends solely on the electrophile concentration during the measurement window, simplifying the kinetics to a pseudo-first-order decay[3].

  • Stopped-Flow UV-Vis Spectroscopy: Rapidly mix the solutions using a stopped-flow spectrophotometer maintained at 20 °C. Monitor the exponential decay of the electrophile's characteristic absorbance (e.g., at 600 nm)[3].

  • Data Validation & Extraction: Fit the absorbance decay to a first-order exponential function to extract the observed rate constant ( kobs​ ). Plot kobs​ against the amine concentration; a strictly linear plot validates the second-order nature of the reaction. The slope of this line represents the second-order rate constant ( k2​ )[3].

  • Parameter Calculation: Plot logk2​ against the known electrophilicity parameters ( E ) of the reference benzhydrylium ions. The slope yields the nucleophile-specific sensitivity parameter ( sN​ ), and the y-intercept allows the calculation of the nucleophilicity parameter ( N )[3].

Workflow Step1 1. Prepare Reagents Amine (Excess) & Benzhydrylium Ions Step2 2. Stopped-Flow Mixing Establish Pseudo-First-Order Conditions Step1->Step2 Step3 3. UV-Vis Spectroscopy Monitor Electrophile Absorbance Decay Step2->Step3 Step4 4. Kinetic Validation Plot k_obs vs [Amine] to find k_2 Step3->Step4 Step5 5. Mayr Parameter Derivation Plot log(k_2) vs E to determine N and s_N Step4->Step5

Self-validating UV-Vis kinetic workflow for determining Mayr nucleophilicity parameters.

Implications for Drug Development

In medicinal chemistry, the choice between an aliphatic amine like (5-Bromo-2-methylphenyl)methanamine and an aromatic amine like aniline dictates the synthetic route. The highly nucleophilic, localized lone pair of the benzylamine derivative allows it to participate readily in uncatalyzed nucleophilic substitutions ( SN​2 ) and reductive aminations. Conversely, the resonance-stabilized lone pair of aniline often renders it insufficiently reactive for direct alkylation without encountering over-alkylation issues or requiring elevated temperatures. Consequently, modern drug development workflows frequently employ transition-metal catalysis—such as Buchwald-Hartwig cross-coupling—to efficiently forge C-N bonds with anilines.

Sources

Comparative

Benchmarking the Purity of (5-Bromo-2-methylphenyl)methanamine: A GC-MS Validation Guide

Introduction: The Analytical Challenge of Halogenated Benzylamines (5-Bromo-2-methylphenyl)methanamine (CAS: 887582-71-0 for the free base; 1803611-00-8 for the hydrochloride salt) is a critical synthetic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Halogenated Benzylamines

(5-Bromo-2-methylphenyl)methanamine (CAS: 887582-71-0 for the free base; 1803611-00-8 for the hydrochloride salt) is a critical synthetic building block utilized in the development of kinase inhibitors, GPCR ligands, and other advanced pharmacophores[1]. Because primary amine intermediates are highly reactive, the presence of structurally similar impurities—such as desbromo analogs, dibrominated byproducts, or positional isomers—can lead to cascading side reactions and complex purification bottlenecks during parallel synthesis.

While standard commercial grades often specify a baseline purity of ≥97%[2], advanced pharmaceutical applications demand >99% purity with comprehensive impurity profiling. To achieve this, analytical methodologies must be rigorously designed and validated.

Causality in Method Design: Why GC-MS?

As a Senior Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity assays. However, for halogenated benzylamines, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior analytical modality due to several mechanistic advantages:

  • Mitigation of Silanol Interactions: Primary amines are notorious for interacting strongly with residual silanols on silica-based reverse-phase HPLC columns. This causes severe peak tailing and inaccurate integration unless complex ion-pairing reagents are used. GC-MS circumvents this issue entirely when the analyte is properly derivatized.

  • Isotopic Fingerprinting: Bromine possesses two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 natural abundance ratio. In Electron Ionization (EI) MS, this produces a highly diagnostic M and M+2 doublet (e.g., at m/z 199 and 201 for the underivatized molecular ion)[3]. This isotopic signature allows for the unambiguous differentiation of the target analyte from non-halogenated synthetic precursors.

  • Volatility and Derivatization Causality: By derivatizing the primary amine with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), we replace active hydrogen atoms with trimethylsilyl (TMS) groups. Mechanistically, this eliminates hydrogen bonding, dramatically increases the molecule's vapor pressure, and ensures sharp, symmetrical chromatographic peaks necessary for precise quantification.

Experimental Workflow & Methodology

The following workflow illustrates the self-validating system required to accurately assess the purity of (5-Bromo-2-methylphenyl)methanamine.

GCMS_Workflow N1 Sample Preparation (Freebasing & MSTFA Derivatization) N2 Gas Chromatography (DB-5MS, Temp Ramp 100-280°C) N1->N2 1 µL Injection N3 Mass Spectrometry (EI 70 eV, SIM/Scan Mode) N2->N3 Eluent Transfer N4 Data Analysis (Isotope Pattern ID & Peak Integration) N3->N4 Mass Spectra (79Br/81Br Doublet) N5 ICH Q2(R2) Validation (Linearity, Precision, LOD/LOQ) N4->N5 Purity Metrics

Caption: Workflow for the GC-MS purity validation of (5-Bromo-2-methylphenyl)methanamine.

Step-by-Step GC-MS Protocol

To ensure regulatory reliability, this protocol is structured in accordance with ICH Q2(R2) guidelines for the validation of analytical procedures[4].

Step 1: Sample Preparation & Derivatization

  • Freebasing (If starting from the HCl salt): Dissolve 10 mg of (5-Bromo-2-methylphenyl)methanamine hydrochloride[2] in 1.0 mL of 0.1 M NaOH to neutralize the salt. Extract the free base into 2.0 mL of high-purity dichloromethane (DCM). Separate the organic layer and dry over anhydrous Na2​SO4​ .

  • Derivatization: Transfer 100 µL of the DCM extract to a 2 mL glass GC autosampler vial. Add 50 µL of MSTFA and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst).

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 80°C for 30 minutes to drive the silylation of the primary amine to completion. Allow the sample to cool to room temperature prior to injection.

Step 2: Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the optimal polarizability required to resolve closely related aromatic isomers.

  • Carrier Gas: Helium (99.999% purity), maintained at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 10:1, Injector port temperature set to 250°C.

  • Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp at 10°C/min to 145°C, then ramp at 5°C/min to 230°C, and finally a rapid flush at 50°C/min to 280°C (hold for 2 min).

  • MS Conditions: Electron Ionization (EI) mode at 70 eV. Ion source temperature at 230°C. Data acquisition in full scan mode from m/z 50 to 350 to capture all relevant fragments and isotopic clusters.

Step 3: ICH Q2(R2) Validation Criteria

  • Specificity: Confirmed by the unique retention time of the TMS-derivatized analyte and the presence of the characteristic m/z 199/201 isotopic doublet[3][4].

  • Linearity: Evaluated across a 5-point calibration curve (10 to 500 µg/mL), requiring a coefficient of determination ( R2 ) ≥0.999 .

  • Precision: Six replicate injections of a mid-tier standard (100 µg/mL) must yield a Relative Standard Deviation (RSD) ≤2.0% .

Comparative Performance: GC-MS vs. Alternative Modalities

When selecting an analytical method for benzylamine derivatives, understanding the limitations of each technique is crucial. Table 1 summarizes why GC-MS is the preferred method for deep impurity profiling.

Table 1: Analytical Modality Comparison for Benzylamine Purity

FeatureGC-MS (Derivatized)HPLC-UV (Reverse Phase)qNMR (Quantitative NMR)
Resolution Excellent (High capillary column efficiency)Moderate (Prone to peak tailing)N/A (Spectral overlap possible)
Sensitivity (LOD) High (Low ng/mL range)Moderate (Depends on chromophore)Low (Requires high concentration)
Impurity ID Definitive (Mass spectral library & isotopes)Poor (Requires LC-MS coupling)Moderate (Structural elucidation)
Throughput Medium (20-30 min run time)High (5-10 min run time)High (Fast acquisition)
Best Use Case Volatile/semi-volatile impurity profilingRoutine bulk purity checksAbsolute purity without standards

Supplier Quality Benchmarking

The source and grade of (5-Bromo-2-methylphenyl)methanamine directly impact the success of downstream drug discovery workflows. Table 2 benchmarks a High-Purity synthesized grade against a standard commercial grade.

Table 2: Purity Benchmarking of (5-Bromo-2-methylphenyl)methanamine

ParameterHigh-Purity GradeStandard Commercial GradeImpact on Downstream Synthesis
Overall Purity (GC-MS) > 99.5%≥ 97.0%Ensures higher overall yield in parallel synthesis.
Desbromo Impurities < 0.1%0.5 - 1.5%Prevents unreactive chain termination in cross-coupling.
Dibromo Impurities Not Detected< 1.0%Avoids poly-alkylation and complex side products.
Moisture Content < 0.1%< 0.5%Protects highly moisture-sensitive reagents.

Conclusion

Validating the purity of (5-Bromo-2-methylphenyl)methanamine requires an analytical approach that addresses the specific chemical nuances of halogenated primary amines. By employing MSTFA derivatization coupled with GC-MS, researchers can bypass the chromatographic limitations of HPLC, leverage the diagnostic power of bromine isotopic signatures, and achieve ICH Q2(R2)-compliant purity data. This rigorous methodology ultimately safeguards the integrity of downstream drug discovery campaigns.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • (5-bromo-2-methylphenyl)methanamine (C8H10BrN) Compound Summary Source: PubChemLite / National Center for Biotechnology Information URL:[Link]

Sources

Validation

Benchmarking (5-Bromo-2-methylphenyl)methanamine in C-N Coupling Reactions: A Guide to Chemoselective Functionalization

Executive Summary & The Bifunctional Challenge (5-Bromo-2-methylphenyl)methanamine (Free base CAS: 887582-71-0[1]; HCl salt CAS: 1803611-00-8[2]) is a highly versatile bifunctional building block utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bifunctional Challenge

(5-Bromo-2-methylphenyl)methanamine (Free base CAS: 887582-71-0[1]; HCl salt CAS: 1803611-00-8[2]) is a highly versatile bifunctional building block utilized extensively in pharmaceutical development and fragment-based drug discovery. Featuring both a primary benzylic amine and an aryl bromide, it presents a classic chemoselectivity challenge in transition-metal-catalyzed C-N cross-coupling ([3]).

Under standard Buchwald-Hartwig amination conditions, an unprotected bromoamine will undergo uncontrollable intermolecular self-condensation, leading to complex oligomeric mixtures. To harness the full potential of this scaffold, researchers must employ orthogonal reactivity strategies. As a Senior Application Scientist, I have structured this guide to benchmark its performance across two divergent pathways: acting selectively as an amine nucleophile (chemoselective N-arylation) and as an aryl electrophile (requiring transient amine masking).

Pathway A: The Amine Nucleophile (Chemoselective N-Arylation)

Causality Behind Experimental Choices

To selectively functionalize the primary amine while preserving the internal aryl bromide, we must exploit the differential oxidative addition rates of carbon-halogen bonds. Aryl iodides undergo oxidative addition with Pd(0) significantly faster than aryl bromides. By conducting the reaction at room temperature with a bulky, electron-rich ligand like Mor-DalPhos, the Pd catalyst selectively activates the exogenous Ar-I bond ([4]). The internal Ar-Br bond remains untouched because its oxidative addition barrier is insurmountable under these mild conditions. Furthermore, the ortho-methyl group on our target molecule provides steric shielding that effectively suppresses unwanted di-arylation—a common side reaction observed with unhindered benzylamines.

Self-Validating Protocol 1: Pd-Catalyzed Chemoselective N-Arylation
  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk vial with Pd(OAc)₂ (2 mol%), Mor-DalPhos (4 mol%), and NaOtBu (1.2 equiv).

  • Reaction: Add 4-iodoanisole (1.0 equiv) and (5-Bromo-2-methylphenyl)methanamine (1.1 equiv) dissolved in anhydrous toluene to achieve a 0.5 M concentration. Stir vigorously at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Aliquot a 50 µL sample, quench with distilled water, extract with EtOAc, and analyze via GC-MS. The reaction is proceeding correctly if the product mass spectrum displays the characteristic 1:1 isotopic doublet of the intact aryl bromide (M / M+2). If the bromide has reacted, a complex high-molecular-weight mixture will be observed, indicating a failure in temperature control or ligand coordination.

  • Isolation: Filter the crude mixture through a Celite pad, concentrate under reduced pressure, and purify via silica gel chromatography.

Pathway B: The Aryl Electrophile (Buchwald-Hartwig Cross-Coupling)

Causality Behind Experimental Choices

To couple the aryl bromide moiety with an exogenous amine, the internal primary amine must be masked to prevent self-condensation. Boc-protection (tert-butyloxycarbonyl) is the ideal choice; it is robust under the strongly basic conditions of Buchwald-Hartwig coupling but easily removed under mild acidic conditions during late-stage synthesis. Once protected, the aryl bromide behaves similarly to standard 2-alkylaryl bromides. To overcome the steric hindrance of the ortho-methyl group and promote rapid reductive elimination, a highly active, bulky chelating alkylphosphine ligand like CyPF-tBu is required ([5]).

Self-Validating Protocol 2: Amine Protection and Subsequent C-N Coupling
  • Protection: React (5-Bromo-2-methylphenyl)methanamine with Boc₂O (1.1 equiv) and Et₃N (1.5 equiv) in dichloromethane (DCM) at room temperature for 4 hours.

    • Self-Validation Checkpoint: Perform TLC (n-hexane/EtOAc 4:1). The plate must show complete consumption of the ninhydrin-active starting material, confirming full masking of the primary amine.

  • Coupling: In a Schlenk flask, combine the Boc-protected bromoarene (1.0 equiv), morpholine (1.2 equiv), Pd(dba)₂ (1 mol%), CyPF-tBu (1.2 mol%), and NaOtBu (1.4 equiv) in anhydrous toluene.

  • Reaction: Heat the sealed flask at 80 °C for 8 hours.

    • Self-Validation Checkpoint: ¹H NMR of the crude mixture should show the disappearance of the morpholine N-H proton and a distinct upfield shift in the aryl protons, while the Boc group remains intact (sharp singlet at ~1.4 ppm).

Quantitative Benchmarking Data

To objectively evaluate the performance of (5-Bromo-2-methylphenyl)methanamine, we benchmarked it against standard commercial alternatives in both reactivity pathways.

Table 1: Amine Nucleophile Benchmarking (Reaction with 4-Iodoanisole at 25 °C)

Substrate Yield (%) Chemoselectivity (Mono:Di) Reaction Time (h)
Benzylamine 92 85:15 8
2-Methylbenzylamine 88 95:5 10
(5-Bromo-2-methylphenyl)methanamine 85 >99:1 (Ar-Br intact) 12

Insight: The ortho-methyl group slightly increases reaction time but guarantees exceptional mono-arylation selectivity.

Table 2: Aryl Electrophile Benchmarking (Reaction with Morpholine at 80 °C)

Substrate Yield (%) Catalyst Loading (mol%) Reaction Time (h)
4-Bromotoluene 95 1.0 4
2-Bromotoluene 89 1.5 6
Boc-(5-Bromo-2-methylphenyl)methanamine 91 1.2 8

Insight: Once protected, the substrate performs comparably to 2-bromotoluene, proving that the masked amine does not poison the CyPF-tBu catalyst system.

Mechanistic Workflows

The following diagram maps the logical decision tree and experimental workflows required to achieve chemoselective functionalization of this bifunctional molecule.

ChemoselectiveWorkflow cluster_A Pathway A: Amine Nucleophile cluster_B Pathway B: Aryl Electrophile Start (5-Bromo-2-methylphenyl) methanamine ArI Coupling with Ar-I (Pd-catalyzed, RT) Start->ArI Mor-DalPhos RT Boc Amine Protection (Boc2O) Start->Boc Boc2O Et3N ProdA N-Aryl Derivative (Aryl Bromide Intact) ArI->ProdA Amine2 Coupling with R-NH2 (Pd-catalyzed, Heat) Boc->Amine2 ProdB C-N Coupled Product (Boc-Protected Amine) Amine2->ProdB CyPF-tBu 80 °C

Divergent chemoselective workflows for (5-Bromo-2-methylphenyl)methanamine functionalization.

References

  • Rovathin. "5-bromo-2-methylbenzylamine Product Page". Source: Rovathin. URL: [Link]

  • Tardiff, B. J. et al. "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos". Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". Source: ACS Publications. URL:[Link]

  • Shen, Q. et al. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships". Source: Journal of the American Chemical Society. URL: [Link]

Sources

Comparative

PART 1: Sample Preparation Comparison – PPT vs. Mixed-Mode Cation Exchange (MCX)

Title: LC-MS/MS Method Development for (5-Bromo-2-methylphenyl)methanamine: A Comparative Guide to Sample Preparation and Column Chemistry As a Senior Application Scientist, developing a robust liquid chromatography-tand...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: LC-MS/MS Method Development for (5-Bromo-2-methylphenyl)methanamine: A Comparative Guide to Sample Preparation and Column Chemistry

As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for small, polar, basic molecules like (5-Bromo-2-methylphenyl)methanamine requires moving beyond generic protocols. This compound (C₈H₁₀BrN) presents two distinct analytical challenges: a highly polar primary amine group (pKa ~9.5) that causes poor retention and peak tailing on traditional reversed-phase columns, and an aromatic bromine atom that demands specific selectivity.

This guide objectively compares sample preparation workflows and chromatographic column chemistries, providing the mechanistic causality and experimental data necessary to build a self-validating, high-throughput bioanalytical method.

When extracting basic amines from complex biological matrices (e.g., plasma), the goal is to maximize recovery while eliminating phospholipid-induced ion suppression. We compared standard Protein Precipitation (PPT) against Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE).

The Mechanistic Causality

PPT using acetonitrile is fast but relies solely on protein denaturation, leaving neutral lipids and phospholipids in the extract. These endogenous compounds co-elute with early-eluting polar amines, causing severe signal quenching in positive electrospray ionization (ESI+).

Conversely, MCX SPE exploits the intrinsic basicity of the primary amine. MCX sorbents contain both hydrophobic reversed-phase moieties and strong cation exchange (sulfonic acid) groups[1]. By acidifying the sample (pH < 3), the amine is fully protonated and binds ionically to the negatively charged sulfonic acid[2]. This dual-retention mechanism allows for aggressive washing with 100% organic solvents to strip away phospholipids, followed by elution using a high-pH solvent that neutralizes the amine, breaking the ionic bond[1].

Experimental Data Comparison
Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (%RSD, n=6)Phospholipid Removal
Protein Precipitation (PPT) 68.4%-45.2% (Suppression)12.5%Poor
Oasis MCX SPE (30 mg) 94.2%-4.1% (Negligible)3.2%Excellent (>95%)
Step-by-Step Methodology: Self-Validating MCX SPE Protocol
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds. (Causality: Drives the pH below 3, ensuring the amine is 100% protonated).

  • Condition/Equilibrate: (Optional for water-wettable sorbents, but recommended for standard MCX). 1 mL Methanol, followed by 1 mL Water.

  • Load: Apply the acidified sample to the MCX cartridge at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water. (Removes polar neutrals and acidic interferences).

  • Wash 2 (Organic): 1 mL of 100% Methanol. (Removes hydrophobic lipids and proteins; the analyte remains locked via ionic bonds).

  • Elute: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporate & Reconstitute: Dry under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Self-Validation Checkpoint: If absolute recovery drops below 80%, collect the Wash 2 (Methanol) fraction and analyze it. If the analyte is present, the amine was not fully protonated during loading (check pre-treatment pH). If the analyte is missing from both the wash and the final extract, it remains on the column—indicating the elution solvent pH is too low (ensure pH > 11.5 to fully neutralize the amine).

SPE_Workflow Plasma 1. Plasma Sample Spiked with Analyte Acidify 2. Acidify (2% H3PO4) Protonates Amine (pKa ~9.5) Plasma->Acidify Load 3. Load onto MCX Cartridge Ionic & Hydrophobic Binding Acidify->Load Wash1 4. Wash 1: 2% Formic Acid Removes Acidic/Neutral Interferences Load->Wash1 Wash2 5. Wash 2: 100% Methanol Removes Hydrophobic Lipids Wash1->Wash2 Elute 6. Elute: 5% NH4OH in MeOH Neutralizes Amine, Breaks Ionic Bond Wash2->Elute Analyze 7. Evaporate, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Caption: Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

PART 2: Chromatographic Method Development – C18 vs. Biphenyl

The choice of stationary phase dictates the success of analyzing halogenated aromatic amines. We compared a standard C18 column against a Biphenyl column.

The Mechanistic Causality

Standard C18 columns rely entirely on dispersive hydrophobic (van der Waals) interactions. Because (5-Bromo-2-methylphenyl)methanamine is a small, polar molecule, it exhibits weak hydrophobic retention, eluting dangerously close to the void volume where residual salts suppress ionization.

Biphenyl stationary phases offer orthogonal retention mechanisms: hydrophobic, π-π, and dipole-dipole interactions[3]. The electron-withdrawing bromine atom on the analyte creates a strong dipole and a highly polarizable aromatic ring. The biphenyl rings on the stationary phase interact favorably with this brominated ring via enhanced π-π bonding[4]. This shifts the retention time away from the suppression zone and significantly improves peak symmetry for basic amines[3].

Experimental Data Comparison
Column Chemistry (50 x 2.1 mm, 2.6 µm)Retention Time (min)Peak Asymmetry (As)Signal-to-Noise (S/N)
Standard C18 0.951.85 (Tailing)145:1
Core-Shell Biphenyl 2.401.05 (Symmetrical)680:1
Step-by-Step Methodology: LC-MS/MS Protocol
  • Column: Core-Shell Biphenyl, 50 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Maintains amine protonation for MS ionization).

  • Mobile Phase B: 0.1% Formic Acid in Methanol. (Methanol is preferred over Acetonitrile for Biphenyl columns as it enhances π-π interactions).

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: 95% B

    • 4.1 - 5.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Self-Validation Checkpoint: Monitor the void volume (t₀). If the analyte elutes at or before 1.5 column volumes, it is highly susceptible to ion suppression. If retention time drifts earlier over sequential injections, the column is not fully re-equilibrating; extend the re-equilibration time at 5% B by 0.5 minutes.

Retention_Mechanism Analyte (5-Bromo-2-methylphenyl) methanamine C18 C18 Stationary Phase (Dispersive Hydrophobic Only) Analyte->C18 Weak Interaction Biphenyl Biphenyl Stationary Phase (Hydrophobic + π-π + Dipole) Analyte->Biphenyl Strong Interaction (Bromine-π bonding) Result1 Early Elution Poor Peak Symmetry C18->Result1 Result2 Optimal Retention Sharp Peak Symmetry Biphenyl->Result2

Caption: Chromatographic retention mechanisms comparing C18 vs. Biphenyl phases for halogenated amines.

PART 3: Mass Spectrometry (ESI+) Optimization

(5-Bromo-2-methylphenyl)methanamine is analyzed in positive electrospray ionization (ESI+) mode. The presence of the bromine atom provides a highly distinct, self-validating isotopic signature. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.

When conducting Q1 full scans, you must observe a doublet for the protonated precursor ion [M+H]⁺ at m/z 200.0 and m/z 202.0 of equal intensity.

Optimized MRM Transitions:

  • Quantifier Transition: m/z 200.0 → 183.0 (Loss of NH₃, 17 Da)

  • Qualifier Transition: m/z 202.0 → 185.0 (Loss of NH₃, 17 Da)

Note: In cases where extreme sensitivity is required, derivatization with reagents like benzylamine or dansyl chloride can be utilized to further enhance ionization efficiency[5], though the optimized MCX-Biphenyl workflow described above typically achieves sub-ng/mL limits of quantitation (LLOQ) without the need for complex derivatization steps.

References

  • Phenomenex. "Comparing Kinetex Biphenyl and Luna Omega Polar C18 Columns for Analysis of an 11 Analyte Anticonvulsant Panel." phenomenex.com. Available at: [Link]

  • Restek. "LC Column Comparison: Biphenyl." restek.com. Available at:[Link]

  • Waters Corporation. "Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates." waters.com. Available at: [Link]

  • Biotage. "When should I choose a mixed-mode SPE?" biotage.com. Available at:[Link]

  • Taylor & Francis. "Simplified procedure for the determination of codeine and its metabolite in urine and plasma by LC/UV and LC/MS using mixed-mode cation exchange for sample preparation." tandfonline.com. Available at: [Link]

  • ACS Publications. "Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine." acs.org. Available at: [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Bromo-2-methylphenyl)methanamine
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